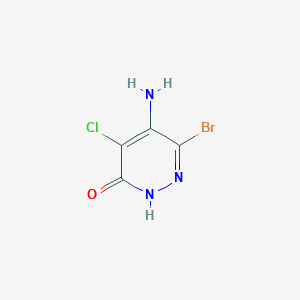5-Amino-6-bromo-4-chloropyridazin-3(2H)-one
CAS No.:
Cat. No.: VC18650650
Molecular Formula: C4H3BrClN3O
Molecular Weight: 224.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H3BrClN3O |
|---|---|
| Molecular Weight | 224.44 g/mol |
| IUPAC Name | 4-amino-3-bromo-5-chloro-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C4H3BrClN3O/c5-3-2(7)1(6)4(10)9-8-3/h(H3,7,9,10) |
| Standard InChI Key | WFGMFWKANMROHN-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(C(=O)NN=C1Br)Cl)N |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The core structure of 5-amino-6-bromo-4-chloropyridazin-3(2H)-one consists of a pyridazine ring (1,2-diazine) with the following substituents:
-
Chlorine at position 4
-
Amino group (-NH₂) at position 5
-
Bromine at position 6
-
Ketone (-C=O) at position 3
The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. The presence of electron-withdrawing groups (Br, Cl) and an electron-donating amino group creates a polarized electronic environment, influencing reactivity and stability .
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Precursor-Based Synthesis
The synthesis of halogenated pyridazinones typically begins with dichloropyridazine derivatives. For example, 3,6-dichloropyridazine serves as a common precursor for introducing amino groups via nucleophilic substitution, as demonstrated in the synthesis of 3-amino-6-chloropyridazine . Adapting this approach:
-
Starting Material: 4,6-dibromo-5-chloropyridazin-3(2H)-one could undergo selective amination at position 5 using aqueous ammonia or ammonium hydroxide.
-
Reaction Conditions:
Example Reaction Pathway:
Purification and Yield Optimization
Post-synthesis purification involves:
-
Evaporation: Removing solvents under reduced pressure.
-
Recrystallization: Using ethanol/water mixtures to isolate crystalline product.
-
Column Chromatography: Silica gel with ethyl acetate/hexane eluents for high-purity yields (>90%) .
Physicochemical Properties
Thermal Stability and Solubility
While direct data for the target compound is limited, analogous compounds provide insights:
-
Melting Point: Expected range: 200–210°C (similar to 3-amino-6-chloropyridazine at 207–209°C) .
-
Boiling Point: Estimated >500°C, consistent with brominated aromatics .
-
Solubility: Moderate in DMF and DMSO; low in water due to halogen substituents .
Spectroscopic Data
-
¹H NMR: Anticipated signals at δ 6.6–7.3 ppm (aromatic protons) and δ 5.8–6.2 ppm (NH₂) .
-
IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H stretch) .
Applications in Research and Industry
Pharmaceutical Intermediates
Pyridazinones are pivotal in drug design due to their bioisosteric similarity to purines. The amino and halogen groups in this compound enable:
-
Kinase Inhibition: Potential use in anticancer agents by targeting ATP-binding sites.
-
Antimicrobial Agents: Halogenated pyridazines exhibit activity against resistant pathogens .
Agrochemical Development
Bromine and chlorine enhance lipid solubility, aiding pesticide penetration. Applications include:
-
Herbicides: Disrupting plant electron transport chains.
Future Research Directions
Synthetic Advancements
-
Catalytic Amination: Transition metal catalysts (e.g., Pd/Cu) to improve regioselectivity and yield.
-
Flow Chemistry: Continuous synthesis for scalable production .
Biological Screening
-
In Silico Studies: Molecular docking to identify therapeutic targets.
-
In Vivo Testing: Efficacy and pharmacokinetic profiling in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume